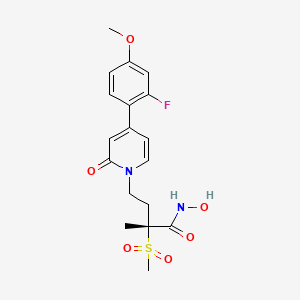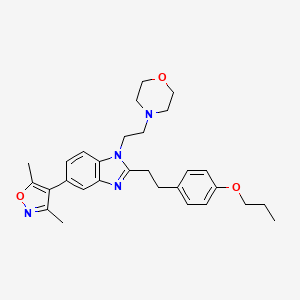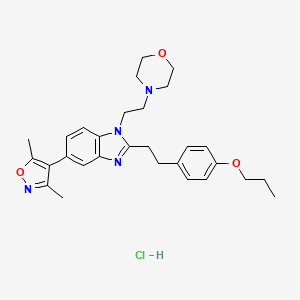
Pizuglanstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pizuglanstat, también conocido como TAS-205, es un inhibidor de molécula pequeña de la sintetasa de prostaglandina D hematopoyética (HPGDS). Esta enzima participa en la producción de prostaglandina D2, un compuesto que juega un papel en la inflamación y las respuestas alérgicas. This compound ha mostrado potencial en el tratamiento de enfermedades miodegenerativas, como la distrofia muscular de Duchenne .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pizuglanstat implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave generalmente incluyen:
Formación de la estructura central: Esto implica la construcción del anillo de piperazina, que es una característica central de this compound.
Funcionalización: Introducción de varios grupos funcionales a la estructura central para mejorar su actividad biológica.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucra sistemas automatizados para el monitoreo y control de la reacción. El producto final se somete a un riguroso control de calidad para garantizar que cumple con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones
Pizuglanstat experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, lo que puede alterar su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Esto implica reemplazar un grupo funcional por otro, lo que se puede utilizar para ajustar las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan con frecuencia borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos en diversas condiciones, a menudo en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación podría producir cetonas o aldehídos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Pizuglanstat tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar el papel de la prostaglandina D2 en diversas vías químicas.
Biología: Los investigadores utilizan this compound para investigar las funciones biológicas de la prostaglandina D2, particularmente en la inflamación y las respuestas inmunitarias.
Industria: La capacidad del compuesto para inhibir la sintetasa de prostaglandina D lo hace valioso en el desarrollo de fármacos antiinflamatorios.
Mecanismo De Acción
Pizuglanstat ejerce sus efectos inhibiendo la sintetasa de prostaglandina D hematopoyética (HPGDS). Esta enzima cataliza la conversión de prostaglandina H2 a prostaglandina D2. Al inhibir esta enzima, this compound reduce la producción de prostaglandina D2, modulando así las respuestas inflamatorias y alérgicas. Los objetivos moleculares y las vías involucradas incluyen el receptor de prostaglandina D2 y las vías de señalización descendentes que median la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
Celecoxib: Otro fármaco antiinflamatorio que inhibe la ciclooxigenasa-2 (COX-2), pero que se dirige a una enzima diferente en la vía de síntesis de prostaglandinas.
Montelukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma y la rinitis alérgica, que también modula las vías inflamatorias pero a través de un mecanismo diferente.
Unicidad de Pizuglanstat
This compound es único en su inhibición específica de la sintetasa de prostaglandina D hematopoyética, lo que lo hace particularmente efectivo en condiciones donde la prostaglandina D2 juega un papel significativo. Su especificidad reduce la probabilidad de efectos secundarios asociados con fármacos antiinflamatorios de acción más amplia .
Propiedades
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJGCDCPYTEKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244967-98-3 |
Source


|
| Record name | Pizuglanstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIZUGLANSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)


